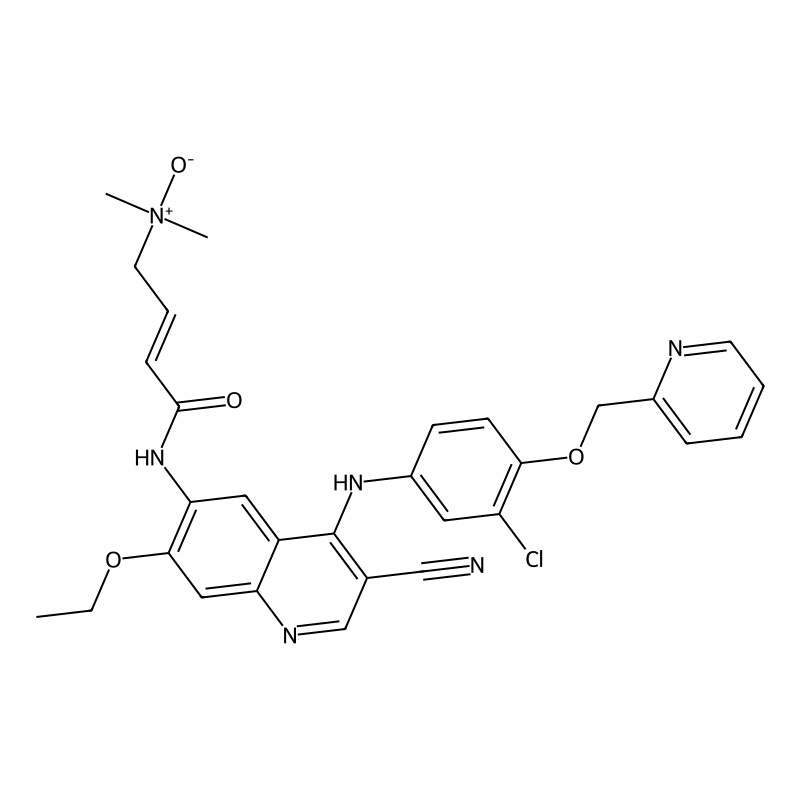Neratinib dimethylamine N-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metabolite of Neratinib
Neratinib dimethylamine N-oxide is likely a metabolite, a product formed by the body's breakdown of Neratinib, a drug used to treat certain types of breast cancer []. Research on Neratinib suggests it functions by inhibiting the ErbB family of receptors, which play a role in cell growth and division []. Understanding the metabolites of a drug can be helpful in determining its overall effectiveness and potential side effects.
Research Focus on Neratinib
Scientific research currently focuses more on Neratinib itself and its impact on cancer treatment. Studies investigate Neratinib's efficacy, safety profile, and potential use in combination with other therapies [].
Future Research Potential
Given Neratinib dimethylamine N-oxide's connection to Neratinib, it's possible that future research might explore its potential as a therapeutic agent or investigate its role in the body's response to Neratinib treatment. However, more research is needed to determine if this is a viable avenue for scientific exploration.
Neratinib dimethylamine N-oxide is a metabolite of neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2). The compound is characterized by the molecular formula and is classified under the chemical identifiers such as CAS Number 1376615-55-2 and CID 87687267. As a derivative of neratinib, it retains structural features that contribute to its biological activity while introducing modifications that may influence its pharmacokinetics and efficacy in therapeutic applications .
Neratinib dimethylamine N-oxide undergoes various chemical transformations, primarily involving oxidation processes. The formation of this compound from neratinib involves the introduction of an oxygen atom to the dimethylamine group, resulting in the N-oxide functional group. This transformation can be represented as follows:
- Formation Reaction:
The specific oxidizing agents and conditions can vary, but common methods include using hydrogen peroxide or other mild oxidants under controlled pH and temperature conditions.
Neratinib dimethylamine N-oxide exhibits biological activity similar to its parent compound, neratinib, primarily through its action as an inhibitor of the HER2 receptor. This activity is crucial in the treatment of HER2-positive breast cancer. The compound has been shown to have an IC50 value of 2.7 nM against HER2, indicating its potency in inhibiting this target .
Additionally, it may influence pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.
The synthesis of neratinib dimethylamine N-oxide typically involves:
- Starting Material: Neratinib.
- Oxidation Process: Employing oxidizing agents such as:
- Hydrogen peroxide
- Sodium hypochlorite
- Other mild oxidants
The reaction conditions often require careful monitoring of temperature and pH to ensure optimal yield and purity of the final product.
Neratinib dimethylamine N-oxide is primarily studied for its potential applications in oncology, particularly for treating HER2-positive breast cancer. Its role as a metabolite may also provide insights into the pharmacodynamics and pharmacokinetics of neratinib itself, helping to optimize dosing regimens and minimize side effects associated with treatment.
Potential Uses:- Cancer Therapy: As a HER2 inhibitor.
- Research: Understanding resistance mechanisms in HER2-positive cancers.
Studies indicate that neratinib dimethylamine N-oxide interacts with various biological systems, particularly those involving drug metabolism:
- Cytochrome P450 Enzymes: It is primarily metabolized by CYP3A4, which can affect the bioavailability of concurrent medications.
- P-glycoprotein Substrates: It may alter the absorption and efficacy of drugs that are P-glycoprotein substrates due to competition or inhibition mechanisms .
These interactions highlight the importance of monitoring drug-drug interactions in patients receiving therapies involving neratinib or its metabolites.
Several compounds exhibit structural similarities to neratinib dimethylamine N-oxide, each with unique properties:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Neratinib | High | HER2 Inhibitor | Irreversible binding |
| Lapatinib | Moderate | HER2/EGFR Inhibitor | Dual-target inhibition |
| Afatinib | Moderate | EGFR Inhibitor | Covalent bond formation |
| Tucatinib | Moderate | HER2 Inhibitor | Selective for HER2 |
Uniqueness of Neratinib Dimethylamine N-Oxide
Neratinib dimethylamine N-oxide stands out due to its specific metabolic pathway and potential implications for drug efficacy and safety profiles compared to other HER2 inhibitors. Its unique structural modifications may offer insights into enhancing therapeutic effectiveness while minimizing adverse effects.







